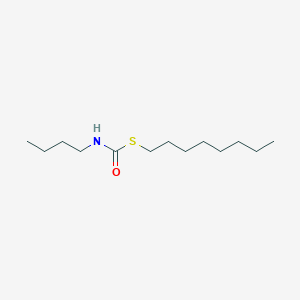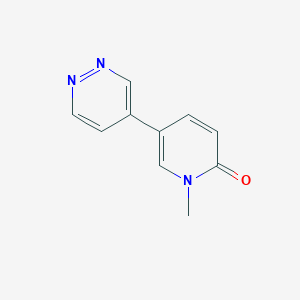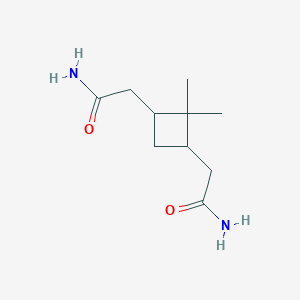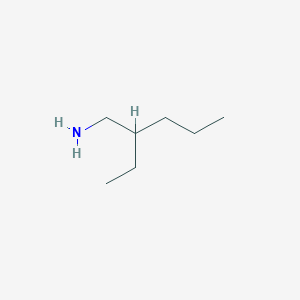
ethyl N'-(cyclohexylideneamino)carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N’-(cyclohexylideneamino)carbamimidothioate is an organic compound with a complex structure that includes a cyclohexylideneamino group and a carbamimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N’-(cyclohexylideneamino)carbamimidothioate typically involves the reaction of ethyl carbamimidothioate with cyclohexylideneamine. This reaction can be carried out under mild conditions, often at room temperature, using a base such as triethylamine (Et3N) to facilitate the reaction . The process is generally efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of ethyl N’-(cyclohexylideneamino)carbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N’-(cyclohexylideneamino)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
Ethyl N’-(cyclohexylideneamino)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl N’-(cyclohexylideneamino)carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and protein labeling studies .
Comparaison Avec Des Composés Similaires
Ethyl N’-(cyclohexylideneamino)carbamimidothioate can be compared with other similar compounds, such as:
Ethyl carbamimidothioate: A simpler compound with similar reactivity but lacking the cyclohexylideneamino group.
Cyclohexylideneamine: Another related compound that shares the cyclohexylideneamino moiety but lacks the carbamimidothioate group.
N-ethylmaleimide: A compound with similar reactivity towards thiols and amines but with a different structural framework
Propriétés
Numéro CAS |
92734-78-6 |
|---|---|
Formule moléculaire |
C9H17N3S |
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
ethyl N'-(cyclohexylideneamino)carbamimidothioate |
InChI |
InChI=1S/C9H17N3S/c1-2-13-9(10)12-11-8-6-4-3-5-7-8/h2-7H2,1H3,(H2,10,12) |
Clé InChI |
ZFGIUVNFGDVQOG-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=NN=C1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)



![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)




![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
